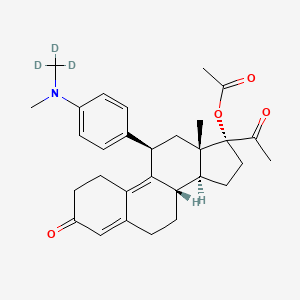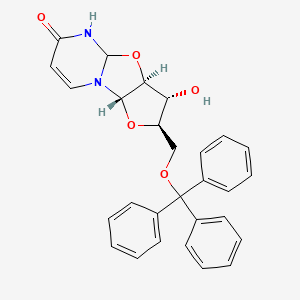![molecular formula C9H12N2O2 B13826534 4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI)](/img/structure/B13826534.png)
4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI) is a complex heterocyclic compound. It belongs to the class of azetopyrrolopyrazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by a fused ring system that includes azetidine, pyrrole, and pyrazine moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI) typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, followed by intramolecular cyclization to form the pyrazine ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices. The scalability of the synthesis process is crucial for industrial applications.
化学反応の分析
Types of Reactions
4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and antiepileptic properties.
Industry: Utilized in the development of new materials with unique optical properties.
作用機序
The mechanism of action of 4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI) involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: Known for their biological activities, including anticonvulsant and antitumor properties.
Pyrrolo[1,2-x][1,4]diazepines: Exhibit antidepressant, anxiolytic, and antiviral activities.
Polycyclic carbamoylpyridone derivatives: Possess antiviral activity, particularly against HIV.
Uniqueness
4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI) is unique due to its fused ring system, which imparts distinct chemical and biological properties
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(3R,8R)-1,6-diazatricyclo[6.3.0.03,6]undecane-2,7-dione |
InChI |
InChI=1S/C9H12N2O2/c12-8-6-2-1-4-10(6)9(13)7-3-5-11(7)8/h6-7H,1-5H2/t6-,7-/m1/s1 |
InChIキー |
MXHHEHBXUOJIMU-RNFRBKRXSA-N |
異性体SMILES |
C1C[C@@H]2C(=O)N3CC[C@@H]3C(=O)N2C1 |
正規SMILES |
C1CC2C(=O)N3CCC3C(=O)N2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



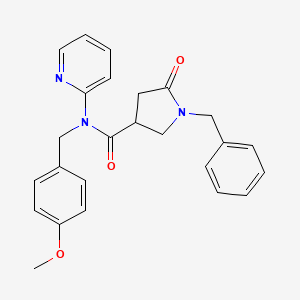
![6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine](/img/structure/B13826492.png)
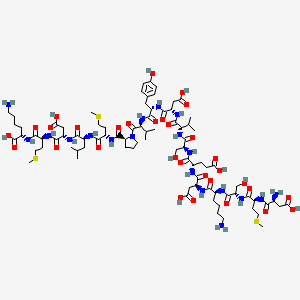
![N-(3-methoxypropyl)-5-[4-(propan-2-yloxy)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B13826500.png)
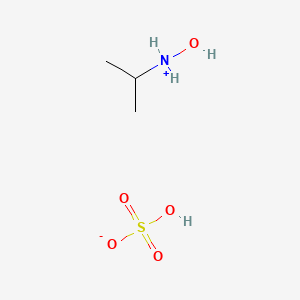
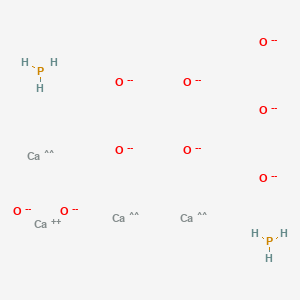
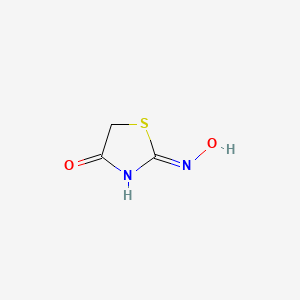


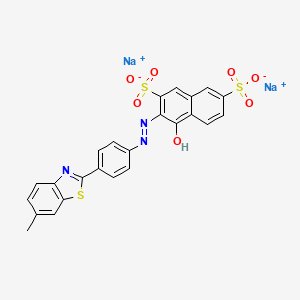
![(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13826543.png)
